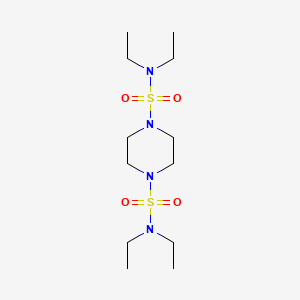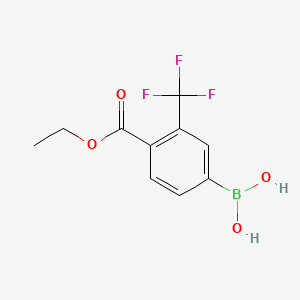
(4-(Ethoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Ethoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The presence of the ethoxycarbonyl and trifluoromethyl groups in this compound adds unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Ethoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-(trifluoromethyl)benzoic acid.
Borylation Reaction: The borylation reaction is carried out using a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is typically conducted in an organic solvent, such as dimethylformamide, at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale borylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and improved efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Ethoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a carbon-carbon bond, resulting in the formation of biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0)
Bases: Potassium carbonate, sodium hydroxide
Solvents: Dimethylformamide, tetrahydrofuran
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling
Phenols: Formed through oxidation of the boronic acid group
Alcohols: Formed through reduction of the ethoxycarbonyl group
Aplicaciones Científicas De Investigación
(4-(Ethoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and drug delivery systems. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in the design of enzyme inhibitors and sensors.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT), a targeted cancer treatment that involves the accumulation of boron-containing compounds in tumor cells followed by irradiation with neutrons.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (4-(Ethoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid is primarily related to its ability to form covalent bonds with other molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as enzyme inhibition and sensor design. The ethoxycarbonyl and trifluoromethyl groups also contribute to the compound’s reactivity and stability, influencing its interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethoxy)phenylboronic acid: Similar in structure but with a trifluoromethoxy group instead of an ethoxycarbonyl group.
4-Chloro-2-(trifluoromethyl)phenylboronic acid: Contains a chloro group in addition to the trifluoromethyl group.
Phenylboronic acid: Lacks the ethoxycarbonyl and trifluoromethyl groups, making it less specialized.
Uniqueness
(4-(Ethoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both the ethoxycarbonyl and trifluoromethyl groups. These groups enhance the compound’s reactivity and stability, making it valuable in various applications. The trifluoromethyl group, in particular, imparts unique electronic properties, increasing the compound’s lipophilicity and metabolic stability.
Propiedades
Fórmula molecular |
C10H10BF3O4 |
|---|---|
Peso molecular |
261.99 g/mol |
Nombre IUPAC |
[4-ethoxycarbonyl-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BF3O4/c1-2-18-9(15)7-4-3-6(11(16)17)5-8(7)10(12,13)14/h3-5,16-17H,2H2,1H3 |
Clave InChI |
DMQOSZCMZDNZRR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)C(=O)OCC)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






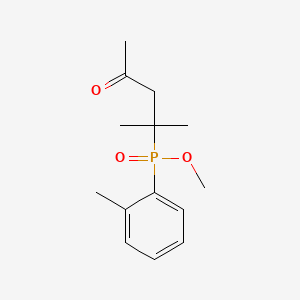


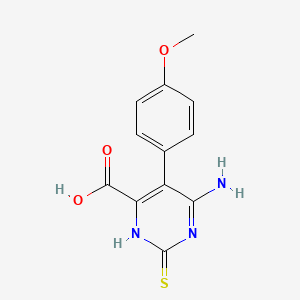

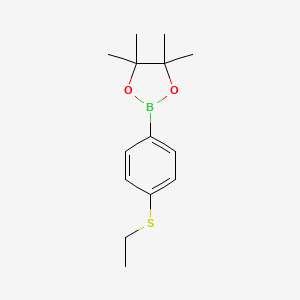

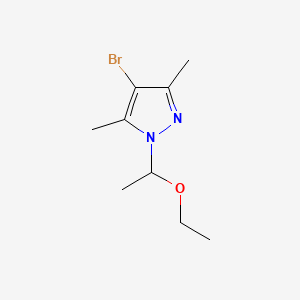
![4-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14022424.png)
